molecular formula C35H52O5 B13828004 (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione

(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione

Cat. No.: B13828004
M. Wt: 552.8 g/mol
InChI Key: MDEFUUIAPRQDDQ-AWJYBGKTSA-N
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Description

The compound (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[421]nonane-8,9-dione is a complex organic molecule with a unique bicyclic structure This compound is characterized by multiple methylbut-2-enyl and methylpent-3-enyl groups, as well as an oxabicyclo[421]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione involves multiple steps, including the formation of the oxabicyclo[4.2.1]nonane core and the subsequent addition of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione: is similar to other bicyclic compounds with multiple functional groups.

    Other oxabicyclo[4.2.1]nonane derivatives: These compounds share the same core structure but differ in the attached functional groups.

Uniqueness

The uniqueness of (1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[421]nonane-8,9-dione lies in its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C35H52O5

Molecular Weight

552.8 g/mol

IUPAC Name

(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione

InChI

InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3/t27-,30+,33+,34+,35-/m0/s1

InChI Key

MDEFUUIAPRQDDQ-AWJYBGKTSA-N

Isomeric SMILES

CC(C)C(=O)C(=O)[C@@H]1[C@]([C@H](C[C@@]2(C(=O)[C@]1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C

Canonical SMILES

CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C

Origin of Product

United States

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